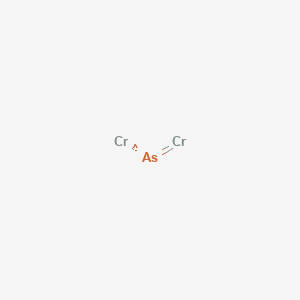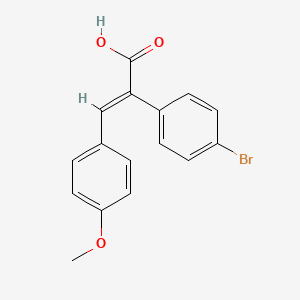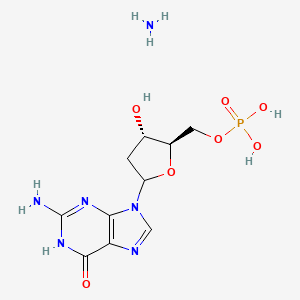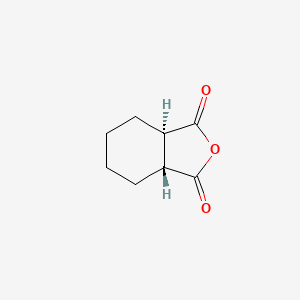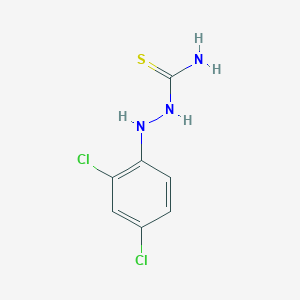
4-(2,4-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide is a chemical compound known for its potential in various chemical reactions and properties, contributing significantly to the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a thiosemicarbazide moiety, which is often associated with significant biological activity.
Synthesis Analysis
The synthesis of 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide derivatives involves various chemical reactions, utilizing starting materials such as 2,4-dichlorobenzoyl hydrazine and aryl isothiocyanates to yield a series of compounds through condensation reactions. These processes have been well-documented, demonstrating the compound's versatility in chemical synthesis (Goswami, B. N., Kataky, J. C., & Baruah, J., 1984).
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide derivatives has been extensively studied using various spectroscopic techniques. For instance, single-crystal X-ray diffraction analysis has provided insights into the crystallographic and molecular structure, highlighting the non-planar configuration and specific hydrogen bonding patterns that contribute to the stability and reactivity of these compounds (Kanmazalp, S. D., Başaran, E., & Karaküçük-İyidoğan, A., 2023).
Chemical Reactions and Properties
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide participates in a variety of chemical reactions, leading to the formation of structurally diverse and biologically active compounds. These reactions include cyclization, condensation, and interaction with various reagents to produce triazoles, thiadiazoles, and other heterocyclic compounds, which exhibit a wide range of antimicrobial and anticancer activities (Ramadan, E., 2016).
Physical Properties Analysis
The physical properties of 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide and its derivatives are crucial for their application in chemical synthesis and medicinal chemistry. These properties include solubility, melting points, and crystalline structure, which are determined by the compound's molecular configuration and intermolecular interactions. Studies have shown that chlorine substitution affects the structure and activity, influencing the compound's physical properties (Nandi, A., Chaudhuri, S., Mazumdar, S., & Ghosh, S., 1985).
Aplicaciones Científicas De Investigación
Antibacterial Activity : A study found that chlorine substitution in phenylthiosemicarbazide derivatives, similar to 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide, enhances antibacterial properties due to electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985).
Potential Anticancer Properties : Certain thiosemicarbazide derivatives have shown potential anticancer activity. For example, 2,4-Dichlorophenoxyacetic thiosemicarbazides have been evaluated for their effectiveness against stomach cancer, potentially intercalating with DNA (Pitucha et al., 2020).
Anti-HIV Activity : Some derivatives, such as 5-substituted 4-(4-chlorophenyl)-4H-1,2,4-triazol-3-thiones, synthesized from intermediate thiosemicarbazides, have been tested for anti-HIV activity, with certain compounds showing effectiveness against HIV-1 and HIV-2 strains (Akhtar et al., 2007).
Urease Inhibition : Thiosemicarbazide derivatives, including those with chlorophenyl groups, have demonstrated significant urease inhibitory activity, which is crucial in the treatment of certain medical conditions (Ali et al., 2018).
Enzyme Inhibition for Metabolic Disorders : Some novel heterocyclic compounds derived from thiosemicarbazides have shown inhibition of lipase and α-glucosidase, enzymes involved in metabolic disorders (Bekircan et al., 2015).
Antimicrobial and Anthelmintic Activities : Thiosemicarbazide derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities, showing effectiveness against various microorganisms (Naganagowda & Padmashali, 2010).
Inhibition of D-Ala-D-Ala Ligase in Bacteria : Certain thiosemicarbazide derivatives have been found to be potent inhibitors of D-Ala-D-Ala ligase, an enzyme involved in bacterial cell wall synthesis, indicating potential as antibacterial agents (Ameryckx et al., 2018).
Mecanismo De Acción
Target of Action
It’s known that pyrimidine-based heterocyclic compounds, which include this compound, have excellent pharmacological activities .
Mode of Action
It’s known that pyrimidine-based heterocyclic compounds can exhibit various pharmacological activities .
Biochemical Pathways
It’s known that pyrimidine-based heterocyclic compounds can affect various biochemical pathways .
Result of Action
It’s known that pyrimidine-based heterocyclic compounds can have various effects at the molecular and cellular level .
Propiedades
IUPAC Name |
(2,4-dichloroanilino)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJTBCYRWJHBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927139 |
Source


|
| Record name | 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide | |
CAS RN |
13124-11-3 |
Source


|
| Record name | 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

